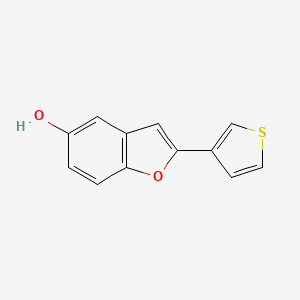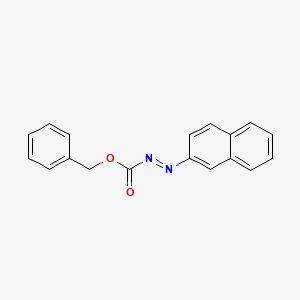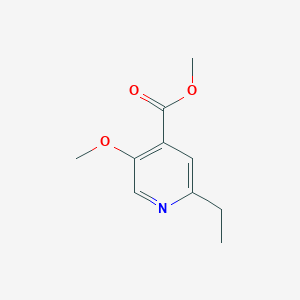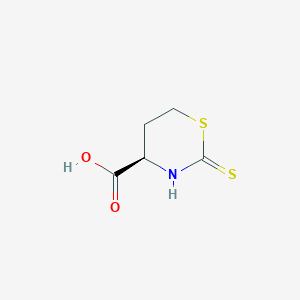
2-(Thiophen-3-yl)-1-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-3-yl)-1-benzofuran-5-ol is a heterocyclic compound that combines the structural features of both thiophene and benzofuran Thiophene is a five-membered ring containing sulfur, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)-1-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with benzofuran derivatives under specific reaction conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-3-yl)-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into thiol derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or benzofuran rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene or benzofuran derivatives.
Applications De Recherche Scientifique
2-(Thiophen-3-yl)-1-benzofuran-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Electronics: Due to its conjugated system, the compound is explored for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-3-yl)-1-benzofuran-5-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar chemical reactivity.
Benzofuran Derivatives: Compounds such as 2-acetylbenzofuran and 2-bromobenzofuran share the benzofuran ring structure and have comparable properties.
Uniqueness
2-(Thiophen-3-yl)-1-benzofuran-5-ol is unique due to the combination of thiophene and benzofuran rings in a single molecule. This structural feature imparts distinct electronic and optical properties, making it a valuable compound for various applications in medicinal chemistry, organic electronics, and material science .
Propriétés
Formule moléculaire |
C12H8O2S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
2-thiophen-3-yl-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H8O2S/c13-10-1-2-11-9(5-10)6-12(14-11)8-3-4-15-7-8/h1-7,13H |
Clé InChI |
SFTZWSQMPAFCAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C=C(O2)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)

![5-[(1Z)-2-bromoethenyl]-2-methylpyridine](/img/structure/B15052225.png)
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)

![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)

![[(2R)-3-carboxy-2-[(2,2-dimethylpropanoyl)oxy]propyl]trimethylazanium](/img/structure/B15052267.png)


![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

